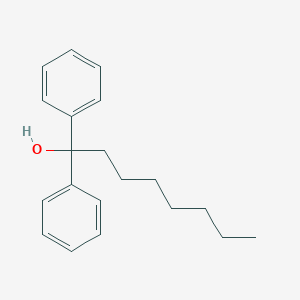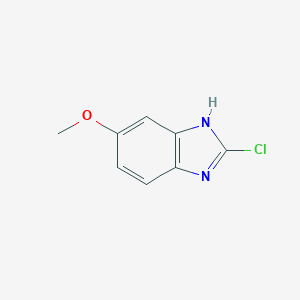
2,3-Dimethylbutanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbutanedinitrile, also known as DMBDN, is a colorless liquid with a fruity odor. It is a versatile compound that finds its application in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 2,3-Dimethylbutanedinitrile is not well understood. However, studies have shown that the compound has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dimethylbutanedinitrile has no significant toxic effects on the liver and kidneys. It has also been shown to have a low toxicity level in animal studies. However, further studies are required to determine the long-term effects of the compound on human health.
Advantages And Limitations For Lab Experiments
2,3-Dimethylbutanedinitrile has several advantages in lab experiments. It is a versatile compound that can be used as a building block in the synthesis of various organic compounds. It is also a relatively stable compound and can be stored for long periods. However, the compound is highly flammable and should be handled with care. It is also expensive, which can limit its use in lab experiments.
Future Directions
There are several future directions for the research of 2,3-Dimethylbutanedinitrile. One direction is to further investigate its potential as a treatment for cancer and Alzheimer's disease. Another direction is to explore its use as a solvent and reagent in organic synthesis. Additionally, further studies are required to determine the long-term effects of the compound on human health.
Synthesis Methods
The synthesis of 2,3-Dimethylbutanedinitrile can be achieved through several methods. One of the common methods involves the reaction of 2,3-dimethylbutanenitrile with sodium hydride in the presence of a catalyst. The reaction produces 2,3-Dimethylbutanedinitrile and sodium cyanide as a byproduct. Another method involves the reaction of 2,3-dimethylbutanenitrile with phosphorus pentoxide and acetic anhydride. This reaction produces 2,3-Dimethylbutanedinitrile and acetic acid as a byproduct.
Scientific Research Applications
2,3-Dimethylbutanedinitrile has found its application in various scientific research fields. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a solvent and reagent in organic synthesis. The compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
16411-13-5 |
|---|---|
Product Name |
2,3-Dimethylbutanedinitrile |
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2,3-dimethylbutanedinitrile |
InChI |
InChI=1S/C6H8N2/c1-5(3-7)6(2)4-8/h5-6H,1-2H3 |
InChI Key |
UJEJQKVERRRQQD-UHFFFAOYSA-N |
SMILES |
CC(C#N)C(C)C#N |
Canonical SMILES |
CC(C#N)C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




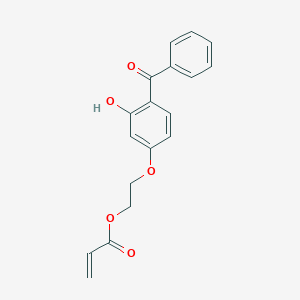
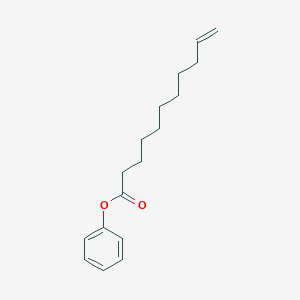
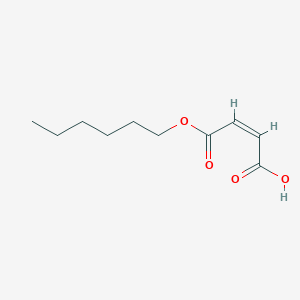
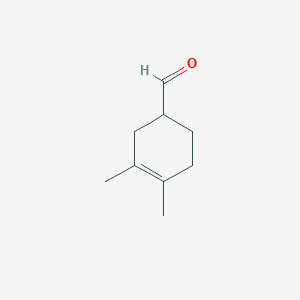
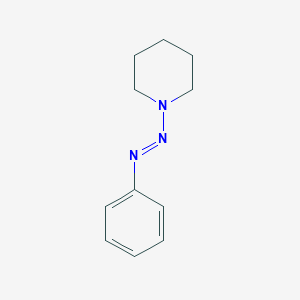
![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)



